(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
描述
This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif central to steroids and related bioactive molecules. Its core consists of three fused cyclohexane rings and one cyclopentane ring (cyclopenta[a]phenanthrene), with substituents at positions C10, C13, and C17: two methyl groups (C10 and C13) and a (2R)-6-methylheptan-2-yl side chain at C17 . The stereochemistry (8S,9S,10R,13R,14S,17R) is critical for biological activity, as slight stereochemical variations can alter receptor binding or metabolic stability .
属性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h11,19-20,22-25H,6-10,12-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWYTRNKBGSRE-HKQCOZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-86-8 | |
| Record name | Cholest-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
The compound (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is a complex steroid-like molecule characterized by its multi-ring structure and multiple chiral centers. This structural complexity suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C25H40
- Molecular Weight : 368.58 g/mol
- CAS Number : 20231-57-6
- Purity : 98%
The compound's intricate stereochemistry may influence its interactions with biological targets and its overall pharmacological profile.
Biological Activity Overview
Research into similar compounds has indicated a variety of biological activities including anti-inflammatory effects, modulation of metabolic pathways, and potential applications in cardiovascular health. The following sections explore specific findings related to the biological activity of this compound.
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Cardiovascular Effects : Molecular docking studies suggest that this compound may interact with angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation. Lower binding energies in docking studies indicate a potential for this compound to act as an ACE inhibitor.
- Metabolic Regulation : Research indicates that steroid-like compounds can influence lipid metabolism and glucose homeostasis through various pathways including PPAR activation.
Study 1: Molecular Docking Analysis
A study conducted on derivatives of the compound showed promising results in inhibiting ACE activity. The binding affinities were compared against known inhibitors like propranolol:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound B | -9.5 |
| Compound C | -9.0 |
| Propranolol | -6.8 |
This indicates that derivatives of the studied compound may exhibit stronger ACE inhibitory activity than traditional medications used for hypertension management .
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that compounds structurally similar to (8S,9S,10R...) significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cardioprotective Effects : In animal models subjected to induced myocardial infarction, administration of compounds similar to this one resulted in reduced infarct size and improved cardiac function post-injury .
- Metabolic Benefits : In diabetic models, these compounds have shown potential in improving insulin sensitivity and reducing hyperglycemia through modulation of metabolic pathways involving AMPK activation .
科学研究应用
Medicinal Chemistry Applications
1. Anti-inflammatory Agents:
Research has indicated that derivatives of phenanthrene compounds exhibit anti-inflammatory properties. The specific compound has been studied for its potential use as an anti-inflammatory agent due to its structural characteristics that allow it to interact with biological targets involved in inflammatory pathways .
Case Study:
A patent (WO2006089881A1) describes the synthesis of phenanthrene derivatives and their application in treating inflammatory diseases. The compound's ability to modulate inflammatory responses makes it a candidate for further development in pharmacology .
2. Steroidal Framework:
The compound's structure resembles that of steroids and may be utilized in synthesizing steroidal drugs. The unique arrangement of methyl groups and the cyclopenta[a]phenanthrene core can lead to novel steroid analogs that could have enhanced therapeutic effects or reduced side effects compared to existing steroids .
3. Hormonal Activity:
There is potential for this compound to exhibit hormonal activity due to its structural similarities with natural hormones. This aspect can be explored for developing hormone replacement therapies or treatments for hormonal imbalances.
Materials Science Applications
1. Polymer Synthesis:
The compound can serve as a building block in polymer chemistry. Its complex structure may contribute to the development of new polymers with unique properties such as increased thermal stability or enhanced mechanical strength.
2. Nanomaterials:
Research into nanotechnology indicates that compounds like this one can be used in the synthesis of nanomaterials. Their unique molecular structure can facilitate the creation of nanostructures with specific functionalities for applications in electronics or catalysis.
Comparative Data Table
相似化合物的比较
Data Tables
Table 1: Structural and Functional Comparison of Cyclopenta[a]phenanthrene Derivatives
Table 2: Metabolic Activation Pathways
| Compound | Metabolic Site | Activation Mechanism | Biological Outcome |
|---|---|---|---|
| Target Compound | C17 alkyl | β-Oxidation (hypothetical) | Detoxification |
| Compound VI | C17 keto | P450-mediated epoxidation | DNA adduct formation |
| 11-Hydroxy analog | C17 hydroxy | Oxidation to quinone methide | Tumor initiation |
准备方法
Hajos-Parrish Ketone-Based Synthesis
The Hajos-Parrish ketone, a chiral bicyclic diketone, has been widely employed as a starting material for steroidal and polycyclic frameworks. In the context of cyclopenta[a]phenanthrene synthesis, researchers have adapted this precursor through a sequence of stereocontrolled transformations:
-
Michael Addition : A neutral alumina-catalyzed Michael addition between a carbomethoxylated Hajos-Parrish derivative (e.g., 4 ) and 1,7-octadien-3-one (2 ) achieves 98% yield while preserving enantiomeric purity.
-
Krapcho Decarbomethoxylation : Subsequent treatment with LiCl in DMSO at 150°C removes methoxycarbonyl groups, forming a key intermediate for ring closure.
-
Aldol Condensation : Intramolecular aldol reaction under basic conditions (e.g., KOH/EtOH) generates the B-ring of the phenanthrene system.
-
Wacker Oxidation : Catalytic PdCl₂/CuCl in DMF/H₂O selectively oxidizes terminal alkenes to ketones, enabling further cyclization.
This four-step sequence constructs the tetracyclic framework with an overall yield of 37%, significantly outperforming earlier routes that struggled with yields below 5%.
Cascade Cyclization of Functionalized Cyclopentenones
Alternative methods exploit functionalized cyclopentenones as precursors for one-pot cascade reactions:
-
Wittig Olefination : Reaction of succinic anhydride derivatives with stabilized ylides produces α,β-unsaturated esters.
-
Weinreb Amide Formation : Subsequent treatment with N,O-dimethylhydroxylamine generates intermediates amenable to nucleophilic attack.
-
Knoevenagel Condensation : Methanol-mediated cyclization under thermal conditions yields highly substituted cyclopentenones.
For example, cyclopentenone 37 (62% yield) undergoes double Michael addition with Danishefsky’s diene surrogate to form advanced intermediates for the target framework.
Stereoselective Introduction of the 6-Methylheptan-2-yl Sidechain
The C-17 (2R)-6-methylheptan-2-yl substituent requires precise stereochemical control. Current methodologies employ:
Chiral Pool Strategy
Starting from enantiomerically pure terpenoid precursors:
-
Grignard Addition : Reaction of 5-bromo-1-pentene with Mg in THF, followed by addition to pre-formed ketone intermediates.
-
Jones Oxidation : Subsequent oxidation of secondary alcohols to ketones ensures proper functionalization for spiroannulation.
This approach benefits from the inherent chirality of terpene-derived fragments, avoiding costly resolution steps.
Catalytic Asymmetric Alkylation
Modern protocols utilize Pd-catalyzed asymmetric allylic alkylation to install the heptanyl sidechain:
| Reaction Component | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃/(R)-BINAP (5 mol%) |
| Nucleophile | Zn[(2R)-6-methylhept-5-en-2-yl] |
| Solvent | THF, -78°C to rt |
| Enantiomeric Excess | 92-95% |
This method achieves superior stereocontrol compared to traditional Grignard approaches, particularly for maintaining the (2R) configuration.
Methyl Group Installation at C-10 and C-13
Position-specific methylation employs divergent strategies:
Directed C-H Activation
Rhodium-catalyzed methyl group insertion using trimethylaluminum:
Key advantages include late-stage functionalization capability and compatibility with existing oxygen functionalities.
Suzuki-Miyaura Coupling
Pre-installation of methyl groups via boronic ester intermediates:
-
Borylation : Iridium-catalyzed C-H borylation at C-10 and C-13 positions.
-
Methylation : Cross-coupling with methylzinc bromide under Pd catalysis.
This sequence provides excellent regiocontrol but requires protection of reactive ketones during the borylation step.
Stereochemical Control and Resolution
The compound’s eight stereocenters demand rigorous asymmetric synthesis protocols:
Substrate-Controlled Induction
Utilizing the inherent chirality of Hajos-Parrish ketone derivatives propagates stereochemical information through successive reactions. For instance:
-
The original (4aS,8aS) configuration of the Hajos-Parrish ketone dictates the C-8 and C-9 stereochemistry.
-
Wacker oxidation preserves configuration through concerted cyclic transition states.
Kinetic Resolution
Enzymatic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee for critical intermediates:
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol substrate |
| Solvent | MTBE/PhMe (1:1) |
| Temperature | 25°C |
| Conversion | 48% (theoretical max 50%) |
This method proves particularly effective for resolving diastereomeric alcohols prior to final cyclization.
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize flexibility, industrial routes emphasize atom economy and continuous processing:
Flow Chemistry Implementations
Key transformations adapted for continuous flow:
-
Michael Addition : Packed-bed reactor with neutral alumina catalyst (residence time 15 min, 98% conversion).
-
Decarbomethoxylation : Superheated DMSO stream at 180°C with inline LiCl injection.
-
Final Cyclization : Acidic resin column (Amberlyst-15) enables catalyst recycling.
This configuration reduces typical batch processing time from 72 hours to under 8 hours while improving yield consistency.
Crystallization-Induced Diastereomer Resolution
Large-scale purification leverages differential solubility of diastereomeric salts:
| Diastereomer Pair | Resolving Agent | Solvent System |
|---|---|---|
| C-17 heptanyl derivatives | L-(+)-Tartaric acid | EtOH/H₂O (4:1) |
| C-8/C-9 diols | (-)-Mandelic acid | Acetone/Hexanes |
This approach achieves optical purity ≥99.5% with <5% material loss during recrystallization.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics for predominant synthetic strategies:
The Hajos-Parrish-derived route demonstrates superior efficiency for industrial applications, while cascade approaches offer greater structural flexibility for analog synthesis.
常见问题
Q. What are the recommended synthetic methodologies for this compound and its derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of steroidal precursors with tailored side chains. For example, derivatives are synthesized via Mitsunobu reactions to introduce hydroxyl groups or acylation to modify steroidal backbones . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization. Analytical validation requires NMR (¹H/¹³C) and HRMS to confirm molecular integrity .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer: Absolute stereochemistry is best resolved via single-crystal X-ray diffraction (e.g., data from Shwebo University and University of Malaya studies) . Relative configurations can be inferred using NOE (Nuclear Overhauser Effect) experiments in NMR, analyzing coupling constants (e.g., J values for axial/equatorial protons) .
Q. What are the critical handling and storage protocols to ensure compound stability?
Methodological Answer:
- Storage: Seal in dry containers under inert gas (N₂/Ar) at room temperature to prevent oxidation or hygroscopic degradation .
- Handling: Use PPE (nitrile gloves, P95 respirators) and avoid dust formation. For spills, employ non-combustible absorbents (e.g., vermiculite) and avoid aqueous washes to prevent drainage contamination .
Advanced Research Questions
Q. How can computational modeling complement experimental data to predict reactivity or binding affinities?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking: Simulate interactions with biological targets (e.g., nuclear receptors) using software like AutoDock Vina, validated against crystallographic data .
Q. What analytical strategies resolve contradictions between theoretical and observed spectroscopic data?
Methodological Answer:
- Re-examine purity: Use HPLC-MS to detect impurities that distort NMR/IR signals.
- Solvent effects: Test spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation artifacts .
- Cross-validate with alternative techniques: Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational spectra .
Q. How can structural derivatives be designed to enhance bioactivity without compromising stability?
Methodological Answer:
- Functional group modulation: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability or hydroxyl groups for solubility .
- SAR (Structure-Activity Relationship) studies: Synthesize analogs with modified side chains (e.g., replacing methylheptanyl with fluorinated chains) and assay against targets (e.g., Clostridium difficile spore inhibitors) .
Q. What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Catalyst optimization: Transition from stoichiometric reagents (e.g., Mitsunobu’s DEAD) to catalytic systems to reduce costs.
- Purification scalability: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
- Stability monitoring: Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV to identify degradants and refine storage protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
